molecular formula C13H19NO B13950239 (R)-2-(1-benzylpyrrolidin-3-yl)ethanol

(R)-2-(1-benzylpyrrolidin-3-yl)ethanol

Cat. No.: B13950239
M. Wt: 205.30 g/mol
InChI Key: KVOKJZAQCLKPGS-CYBMUJFWSA-N
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Description

®-2-(1-Benzylpyrrolidin-3-yl)ethanol is a chiral compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-1-benzylpyrrolidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-benzylpyrrolidin-3-yl)ethanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to achieve the reduction of the precursor compound efficiently .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Benzylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-(1-Benzylpyrrolidin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-Benzylpyrrolidin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a benzyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[(3R)-1-benzylpyrrolidin-3-yl]ethanol

InChI

InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1

InChI Key

KVOKJZAQCLKPGS-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@H]1CCO)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCO)CC2=CC=CC=C2

Origin of Product

United States

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